(Methoxycarbonyl)-D-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methoxycarbonyl)-D-leucine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methoxycarbonyl group attached to the D-enantiomer of leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxycarbonyl)-D-leucine typically involves the esterification of D-leucine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
D-Leucine+Methoxycarbonyl chloride→this compound+HCl
The reaction is usually performed at low temperatures to control the rate of reaction and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
(Methoxycarbonyl)-D-leucine undergoes various types of chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the methoxycarbonyl group can yield alcohol derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(Methoxycarbonyl)-D-leucine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Methoxycarbonyl)-D-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxycarbonyl group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(Methoxycarbonyl)-L-leucine: The L-enantiomer of leucine with a methoxycarbonyl group.
(Methoxycarbonyl)-D-valine: A similar compound with valine instead of leucine.
(Methoxycarbonyl)-L-valine: The L-enantiomer of valine with a methoxycarbonyl group.
Uniqueness
(Methoxycarbonyl)-D-leucine is unique due to its specific stereochemistry and the presence of the methoxycarbonyl group. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H15NO4 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2R)-2-(methoxycarbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(2)4-6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m1/s1 |
InChI Key |
NPRGOLCTGVFFGS-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)OC |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.